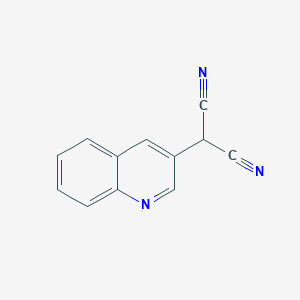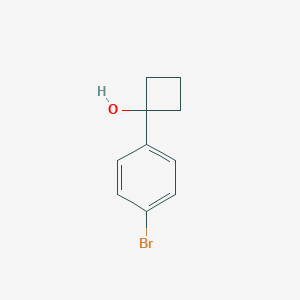
1-(4-Bromophenyl)cyclobutanol
Descripción general
Descripción
“1-(4-Bromophenyl)cyclobutanol” is a chemical compound with the CAS Number: 19936-14-2. It has a molecular weight of 227.1 and its IUPAC name is 1-(4-bromophenyl)cyclobutanol . It is a solid substance stored at a temperature of 2-8°C in a dry, sealed environment .
Molecular Structure Analysis
The molecular formula of “1-(4-Bromophenyl)cyclobutanol” is C10H11BrO . The InChI code is 1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 .Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)cyclobutanol” is a solid substance with a molecular weight of 227.1 . It should be stored in a dry environment at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
1-(4-Bromophenyl)cyclobutanol and its derivatives are involved in various chemical synthesis processes. For example, the palladium-catalyzed reaction involving cyclobutanones and aryl bromides, including 4-bromophenyl derivatives, leads to the formation of arylated benzolactones through carbon-carbon bond cleavage and formation processes (Matsuda et al., 2008). This chemical reaction is significant for synthesizing complex organic molecules used in pharmaceuticals and other industries.
Furthermore, research into cyclobutanol compounds, including 1-(4-Bromophenyl)cyclobutanol, has led to the development of novel synthesis pathways. For example, a study highlighted the transition-metal-free oxidative ring expansion of cyclobutanol to 4-tetralones, indicating the potential of cyclobutanol derivatives in organic synthesis and the pharmaceutical industry (Natho et al., 2018).
Polymerization and Material Science
1-(4-Bromophenyl)cyclobutanol derivatives are also utilized in the field of material science, particularly in polymerization processes. A study by Bauld et al. (1996) demonstrated that cyclobutane polymers can be synthesized through a cation radical polymerization mechanism, indicating the potential use of 1-(4-Bromophenyl)cyclobutanol in creating new types of polymers with unique properties (Bauld et al., 1996).
Crystallography and Structural Analysis
The structural and crystallographic studies of 1-(4-Bromophenyl)cyclobutanol derivatives have provided insights into molecular conformations and interactions. For instance, research on the crystal structure of certain cyclobutanol derivatives revealed the existence of non-classical hydrogen bonds and π-π interactions, contributing to our understanding of molecular interactions and stability (Xiang, 2009).
Safety And Hazards
This compound is considered hazardous. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact should be avoided, and contaminated clothing should be removed immediately . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclobutanol | |
CAS RN |
19936-14-2 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

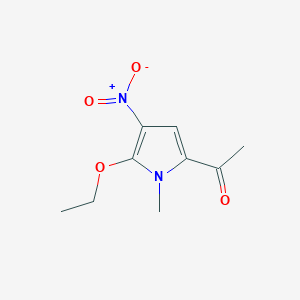
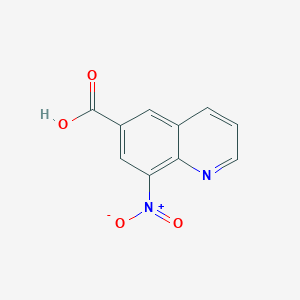
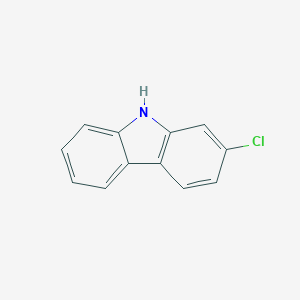
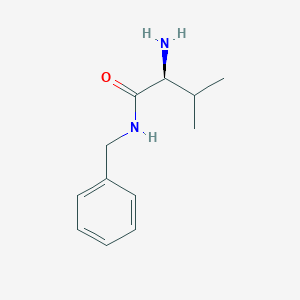
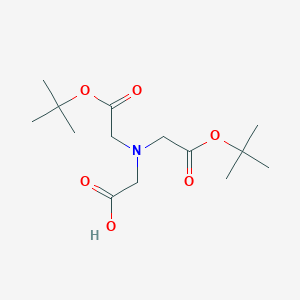
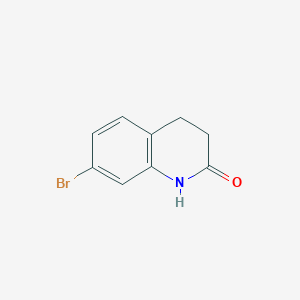

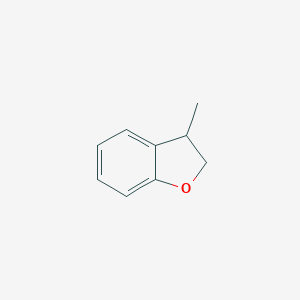
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
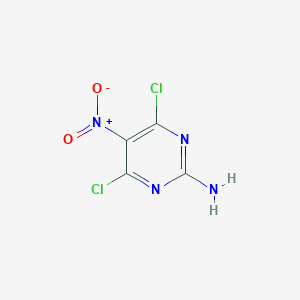
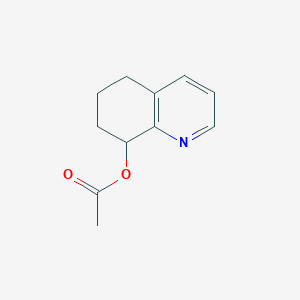
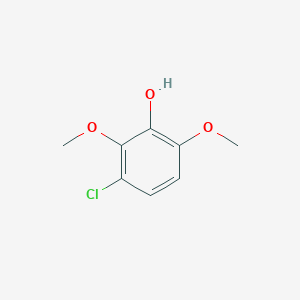
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
